![molecular formula C13H26ClN B1531332 4-(Cyclohexylmethyl)azepane hydrochloride CAS No. 2098018-86-9](/img/structure/B1531332.png)
4-(Cyclohexylmethyl)azepane hydrochloride
Overview
Description
4-(Cyclohexylmethyl)azepane hydrochloride is a chemical compound with the molecular formula C13H26ClN and a molecular weight of 231.8 g/mol It is a hydrochloride salt form of 4-(Cyclohexylmethyl)azepane, which is a seven-membered ring structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)azepane hydrochloride typically involves the reaction of cyclohexylmethylamine with azepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)azepane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
4-(Cyclohexylmethyl)azepane hydrochloride serves as an essential building block in organic synthesis, particularly in the construction of complex molecules. Its azepane ring structure allows for various chemical transformations, making it useful in synthesizing diverse compounds.
2. Reaction Mechanisms
The compound can undergo multiple chemical reactions, including:
- Oxidation : It can be oxidized to form oxo derivatives using agents like potassium permanganate.
- Reduction : Reduction reactions can yield alcohols or amines, employing reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution at the nitrogen atom can produce alkylated derivatives.
Biological Applications
1. Ligand in Biochemical Studies
In biological research, this compound can act as a ligand to investigate protein-ligand interactions. Its ability to interact with various biological targets makes it a candidate for studying neurotransmitter systems and receptor activities.
2. Potential Therapeutic Effects
Research indicates that compounds similar to this compound may exhibit:
- Antidepressant Effects : Targeting the 5-HT2C receptor could lead to antidepressant-like effects, as seen in animal models where similar azepane derivatives reduced depressive behaviors.
- Anti-obesity Potential : Agonism at the 5-HT2C receptor has been associated with decreased food intake and weight loss, suggesting therapeutic applications in obesity management.
Data Table: Summary of Biological Activities
Activity | Findings | References |
---|---|---|
Antidepressant Effects | Reduced depressive behaviors in animal models | |
Anti-obesity Potential | Decreased food intake linked to 5-HT2C receptor agonism | |
Interaction with Receptors | Potential modulation of serotonin and dopamine receptors |
Experimental Studies
In various studies, this compound has been tested for its biological activity:
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylmethyl)piperidine hydrochloride
- 4-(Cyclohexylmethyl)morpholine hydrochloride
- 4-(Cyclohexylmethyl)pyrrolidine hydrochloride
Uniqueness
4-(Cyclohexylmethyl)azepane hydrochloride is unique due to its seven-membered ring structure, which distinguishes it from other similar compounds with different ring sizes or substituents
Biological Activity
4-(Cyclohexylmethyl)azepane hydrochloride is a chemical compound with the molecular formula C13H26ClN, notable for its seven-membered ring structure containing a nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Weight : 231.8 g/mol
- IUPAC Name : 4-(cyclohexylmethyl)azepane; hydrochloride
- InChI Key : FOZDQOCGBRKJCE-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylmethylamine with azepane under specific conditions, often utilizing a catalyst and solvent to optimize yield and purity. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may modulate receptor activity or enzymatic pathways, leading to diverse biological effects. However, detailed studies on its specific mechanisms remain limited.
Biological Activity and Applications
Research indicates that this compound may have several applications in biology and medicine:
- Potential Therapeutic Uses : The compound is being explored for its therapeutic potential, particularly in drug development. Its unique structure may allow it to interact with biological targets effectively.
- Chemical Research Applications : It serves as a building block in the synthesis of more complex molecules, which can be crucial for developing new pharmaceuticals .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
4-(Cyclohexylmethyl)piperidine hydrochloride | Six-membered ring | Analgesic properties |
4-(Cyclohexylmethyl)morpholine hydrochloride | Six-membered ring | Antidepressant potential |
4-(Cyclohexylmethyl)pyrrolidine hydrochloride | Five-membered ring | Neuroprotective effects |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, broader research into azepane derivatives highlights their potential in various therapeutic areas:
- Antiallergic Properties : Some azepane derivatives have shown promise as raw materials for producing effective antiallergic agents, indicating a possible therapeutic pathway for this compound .
- Cancer Treatment Applications : Research into alpha-helix mimetics has indicated that similar compounds can regulate cell growth and oncogenesis, suggesting that derivatives like this compound could be explored for cancer treatment .
- Multitargeted Ligands : Studies on benzothiazole derivatives reveal that compounds with similar structural motifs exhibit multitargeted activity, which could be relevant for the biological evaluation of azepane derivatives .
Properties
IUPAC Name |
4-(cyclohexylmethyl)azepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13;/h12-14H,1-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZDQOCGBRKJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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